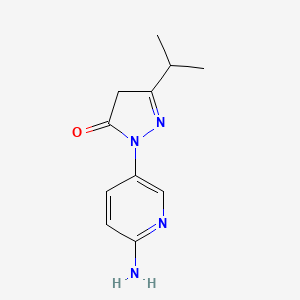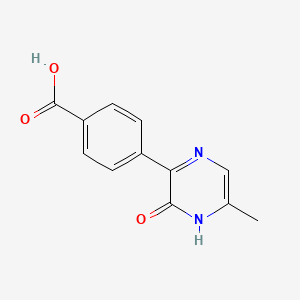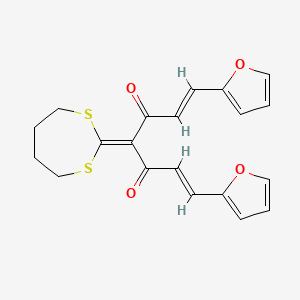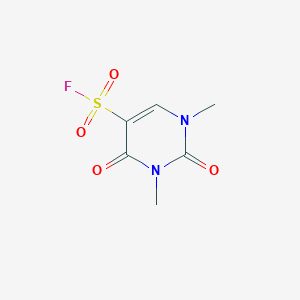
1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazolone core with an aminopyridine substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves the following steps:
Formation of the pyrazolone core: This can be achieved by the condensation of hydrazine with a β-keto ester under acidic or basic conditions.
Introduction of the aminopyridine substituent: This step involves the nucleophilic substitution of the pyrazolone core with 6-aminopyridine, often facilitated by a coupling reagent such as EDCI or DCC.
Final modifications: Additional steps may include purification and crystallization to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazolone derivatives.
Substitution: The aminopyridine moiety can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aminopyridine moiety.
科学的研究の応用
1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 1-(6-Aminopyridin-3-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- 1-(6-Aminopyridin-3-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one
- 1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-4-one
Uniqueness
1-(6-Aminopyridin-3-yl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the aminopyridine and pyrazolone moieties makes it a valuable scaffold for further functionalization and application in various fields.
特性
分子式 |
C11H14N4O |
|---|---|
分子量 |
218.26 g/mol |
IUPAC名 |
2-(6-aminopyridin-3-yl)-5-propan-2-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H14N4O/c1-7(2)9-5-11(16)15(14-9)8-3-4-10(12)13-6-8/h3-4,6-7H,5H2,1-2H3,(H2,12,13) |
InChIキー |
OHPHZNQCFPDNHX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN(C(=O)C1)C2=CN=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-{2-[(4-Bromophenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13217788.png)


![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)


